1,2-Diphenylcyclopropane

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

Cyclopropane derivatives are not merely chemical curiosities; they are integral components in a wide array of applications, from the synthesis of complex natural products and pharmaceuticals to the development of novel materials. The high degree of s-character in the C-C bonds of the cyclopropane ring gives them properties that are intermediate between those of alkanes and alkenes. This "unsaturated" character allows them to participate in a variety of ring-opening reactions, making them valuable synthetic intermediates. The rigid framework of the cyclopropane ring also provides a unique scaffold for controlling stereochemistry in organic synthesis.

Unique Structural Attributes of 1,2-Diphenylcyclopropane

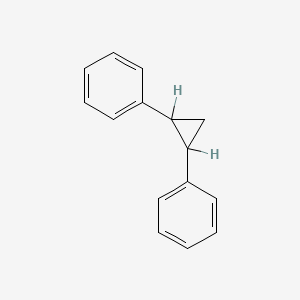

This compound possesses a fascinating molecular structure that is the source of its distinct chemical behavior. The presence of two phenyl substituents on the strained cyclopropane ring introduces a layer of complexity and offers a rich field for scientific investigation. The molecule exists as two geometric isomers: cis-1,2-diphenylcyclopropane (B73508) and trans-1,2-diphenylcyclopropane. nist.govnih.gov

The cyclopropane ring is characterized by significant angle strain, with the internal C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbon atoms. This strain energy, calculated to be approximately 27.5 kcal/mol, makes the ring susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net The breaking of a C-C bond in the cyclopropane ring of this compound can lead to the formation of a 1,3-diradical intermediate, which is central to its photoisomerization and other rearrangements. nsf.gov The dynamics of this ring-opening and closing process are a key area of research, providing insights into fundamental chemical principles.

Scope and Academic Relevance of this compound Studies

The study of this compound has been instrumental in advancing several areas of organic chemistry. Its photoisomerization between the cis and trans forms has served as a classic model system for investigating the principles of photochemistry, including energy transfer, excited states, and chiral induction. core.ac.ukacs.org The ability to induce asymmetry in the photochemical isomerization of the achiral cis isomer to the chiral trans isomer has been a long-standing challenge and a fertile ground for developing new asymmetric synthesis methodologies. acs.orgpsu.edu

Furthermore, the ring-opening reactions of this compound have been exploited in synthetic chemistry to access a variety of acyclic and heterocyclic compounds. clockss.orgnih.gov The stereospecificity of these reactions provides a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule. The unique spectroscopic signatures of the cis and trans isomers have also made them valuable probes for studying conformational dynamics and intermolecular interactions. cdnsciencepub.com The enduring interest in this compound within the academic community underscores its importance as a model system for exploring the intricate interplay of structure, reactivity, and stereochemistry in organic molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIYTDQNAOYUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880676 | |

| Record name | 1,2-diphenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-47-2, 29881-14-9 | |

| Record name | Diphenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029881149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-diphenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans)-1,1'-(1,2-cyclopropanediyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Diphenylcyclopropane and Its Derivatization

Established Synthetic Pathways for 1,2-Diphenylcyclopropane Core Structure

The foundational methods for constructing the this compound ring often involve the reaction of stilbene (B7821643) (1,2-diphenylethene) with a carbene or carbenoid source. One of the most classic and widely utilized methods is the Simmons-Smith reaction . This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a stereospecific manner. wikipedia.orgmdpi.com For instance, the reaction of cyclohexene (B86901) with iodomethylzinc iodide (ICH₂ZnI) yields norcarane, preserving the stereochemistry of the starting alkene. wikipedia.org While effective, the high cost of diiodomethane has led to the development of modifications, such as using less expensive reagents like dibromomethane (B42720) or employing diethylzinc (B1219324) (the Furukawa modification) to enhance reactivity. wikipedia.orgmdpi.com The reaction is sensitive to steric effects and is influenced by the solvent, with less basic solvents like dichloromethane (B109758) being preferred. mdpi.com

Another established pathway involves the base-catalyzed thermal decomposition of 3,5-diphenyl-2-pyrazolines. tandfonline.comtandfonline.com This method begins with the reaction of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) with hydrazine (B178648) to form the corresponding pyrazoline intermediate. Subsequent heating in the presence of a base, such as sodium hydroxide (B78521), leads to the extrusion of nitrogen gas and the formation of the this compound ring. tandfonline.com For example, 4,4'-dimethoxychalcone (B191108) can be converted to 3,5-bis(p-anisyl)-2-pyrazoline, which upon decomposition, yields the corresponding 1,2-bis(p-anisyl)cyclopropane as a mixture of cis and trans isomers. tandfonline.com This approach has been successfully applied to synthesize various hydroxy-substituted 1,2-diphenylcyclopropanes directly from hydroxychalcones. tandfonline.comtandfonline.com

Advanced Strategies for this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and highly selective methods for creating cyclopropanes, including metal-catalyzed, metal-free, and electrochemical approaches. These strategies offer greater control over stereochemistry, particularly enantioselectivity, which is crucial for applications in fields like medicinal chemistry.

Transition metal catalysts, particularly those based on cobalt and rhodium, have become powerful tools for the synthesis of chiral cyclopropanes through the catalytic decomposition of diazo compounds. tandfonline.comnih.gov

Cobalt(II) complexes of D₂-symmetric chiral porphyrins have emerged as highly effective catalysts for the asymmetric cyclopropanation of olefins. nih.govorganic-chemistry.org This approach operates through a metalloradical catalysis (MRC) mechanism, which involves a stepwise radical process distinct from the electrophilic pathways of many rhodium and copper catalysts. nih.gov The catalyst [Co(P1)], a cobalt(II) complex of a D₂-symmetric chiral amidoporphyrin, has proven effective in catalyzing the reaction between styrenes and acceptor/acceptor-substituted diazo reagents like α-cyanodiazoacetates (CDA) and α-ketodiazoacetates. nih.govorganic-chemistry.org These reactions proceed under mild conditions, often at low temperatures, to produce highly functionalized chiral cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity (up to 98% ee). organic-chemistry.org The success of this system is attributed to the unique reactivity of the cobalt-carbene radical intermediate and the specific interactions, such as hydrogen bonding, between the catalyst's chiral ligand and the diazo reagent. nih.gov

Table 1: Cobalt(II)-Catalyzed Asymmetric Cyclopropanation of Styrene (B11656) with α-Ketodiazoacetates

| Entry | Diazo Reagent (CO₂R) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (E:Z) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | CO₂Me | Rh₂(Oct)₄ | DCM | 62 | 22:78 | - |

| 2 | CO₂Et | [Co(P1)] | Hexane | 96 | >99:1 | 97 |

| 3 | CO₂Bn | [Co(P1)] | Hexane | 95 | >99:1 | 97 |

| 4 | CO₂tBu | [Co(P1)] | Hexane | 95 | >99:1 | 98 |

Data sourced from a study on Cobalt(II)-catalyzed asymmetric olefin cyclopropanation. nih.gov

Dirhodium(II) carboxylate complexes are premier catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds, particularly donor/acceptor carbenoids derived from aryldiazoacetates. nih.govnsf.gov Catalysts such as dirhodium(II) tetra(N-arylsulfonylprolinates), like Rh₂(R-DOSP)₄, and triarylcyclopropanecarboxylates, like Rh₂(p-Ph-TPCP)₄, have demonstrated exceptional efficacy. nih.govnsf.gov These reactions typically afford high yields and excellent diastereoselectivity (>95:5 dr) for the trans-cyclopropane product. nih.gov The choice of the chiral ligand on the dirhodium center is critical for achieving high enantioselectivity. For instance, in the cyclopropanation of styrene with methyl aryldiazoacetates, Rh₂(R-DOSP)₄ is often the most effective catalyst, while Rh₂(S-PTAD)₄ can provide superior results for ortho-substituted aryldiazoacetates. nih.gov Kinetic studies have enabled the optimization of these reactions, allowing for extremely low catalyst loadings (as low as 0.001 mol%) while maintaining high enantioselectivity (86-99% ee). nsf.gov

Table 2: Dirhodium-Catalyzed Enantioselective Cyclopropanation of Styrene

| Entry | Catalyst | Diazoacetate (Aryl group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Rh₂(R-DOSP)₄ | Phenyl | 98 | >95:5 | 81 |

| 2 | Rh₂(R-DOSP)₄ | 4-Methoxyphenyl | 91 | >95:5 | 84 |

| 3 | Rh₂(S-PTAD)₄ | 2-Methylphenyl | 85 | >95:5 | 92 |

| 4 | Rh₂(R-BNP)₄ | 3-Methoxyphenyl | 92 | >95:5 | 90 |

Data compiled from research on enantioselective dirhodium(II)-catalyzed cyclopropanation. nih.gov

To circumvent the use of transition metals, metal-free cyclopropanation methods have been developed. A notable technique involves the use of N-tosylhydrazones as stable, in-situ sources of diazo compounds. researchgate.net In this method, an N-tosylhydrazone derived from an aldehyde or ketone is reacted with an alkene, such as styrene, in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net The base facilitates the decomposition of the tosylhydrazone to generate a diazo species, which then reacts with the alkene to form the cyclopropane (B1198618) ring. This approach is compatible with a wide range of functional groups and has been successfully applied to various alkenes, including styrene derivatives, dienes, and electron-deficient olefins. researchgate.net For example, reacting benzaldehyde (B42025) N-tosylhydrazone with styrene in dioxane with K₂CO₃ provides this compound. researchgate.net

Electrochemical methods offer a unique approach to forming C-C bonds under mild conditions. The electrochemical synthesis of cyclopropane derivatives has been demonstrated, providing an alternative to traditional reagent-based methods. researchgate.netrsc.org One reported method involves the copper-catalyzed electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes. researchgate.net Another approach describes the electrochemical deconstructive functionalization of arylcyclopropanes, where an anodically generated aromatic radical cation undergoes fragmentation. rsc.org A direct synthesis of this compound has been achieved via the electrochemical reduction of a probase, such as azobenzene, to generate a strong base. This base can then mediate the reaction of benzyl (B1604629) phenyl sulfone in dimethylformamide (DMF), where the third carbon of the cyclopropane ring originates from the DMF solvent. electrochem.org More recently, electrochemical methods have been developed for the activation of donor-acceptor cyclopropanes to synthesize β-hydroxyketones. rsc.org

Base-Catalyzed Decomposition Methods

A notable method for the synthesis of this compound derivatives involves the base-catalyzed decomposition of 3,5-diphenyl-2-pyrazolines. researchgate.netjustia.commdpi.com This approach is particularly effective for producing hydroxy-substituted 1,2-diphenylcyclopropanes. The general scheme begins with the synthesis of the pyrazoline precursors. This is achieved through the reaction of appropriately substituted chalcones with hydrazine monohydrate. researchgate.netjustia.comresearchgate.net

The subsequent and crucial step is the decomposition of the resulting 3,5-diphenyl-2-pyrazoline. This is carried out under basic conditions at elevated temperatures. For instance, mixing the pyrazoline with powdered sodium hydroxide and heating the mixture to 250°C under a nitrogen atmosphere for about 30 minutes leads to the formation of the corresponding this compound. mdpi.com This thermal decomposition in the presence of a base facilitates the extrusion of nitrogen from the pyrazoline ring, yielding the desired cyclopropane structure. The reaction product is then worked up by dissolving it in water, neutralizing it, and purifying it, often through crystallization. mdpi.com

This method has been successfully employed to synthesize various new hydroxy-substituted 1,2-diphenylcyclopropanes in high yields. mdpi.com

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is key to its utility, particularly in creating monomers for polymerization. Hydroxy-substituted derivatives are of primary interest for this purpose.

Mono- and dihydroxy-substituted 1,2-diphenylcyclopropanes have been synthesized using the base-catalyzed decomposition of the corresponding hydroxy-substituted 3,5-diphenyl-2-pyrazolines. researchgate.netjustia.commdpi.com An important example is the synthesis of trans-1,2-bis(p-hydroxyphenyl)cyclopropane. mdpi.com This compound is synthesized from its pyrazoline precursor, trans-3,5-bis(4-hydroxyphenyl)-2-pyrazoline, by heating with sodium hydroxide. mdpi.com

The synthesis of the pyrazoline precursors themselves starts from hydroxy-substituted chalcones. For example, the reaction of a hydroxychalcone (B7798386) with hydrazine monohydrate yields the corresponding hydroxy-substituted 3,5-diphenyl-2-pyrazoline. researchgate.netjustia.comresearchgate.net The subsequent base-catalyzed decomposition provides a straightforward and high-yield route to these valuable hydroxy-functionalized monomers. mdpi.com

The table below summarizes some key hydroxy-substituted this compound derivatives and their precursors.

| Derivative Name | Precursor (Pyrazoline) | Starting Material (Chalcone) |

| trans-1,2-bis(p-hydroxyphenyl)cyclopropane | trans-3,5-bis(4-hydroxyphenyl)-2-pyrazoline | 4,4'-Dihydroxychalcone |

| trans-1-(3-hydroxyphenyl)-2-(p-hydroxyphenyl)cyclopropane | trans-3-(3-hydroxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline | 3,4'-Dihydroxychalcone |

| trans-1-(4-hydroxyphenyl)-2-(phenyl)cyclopropane | trans-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline | 4-Hydroxychalcone |

The hydroxy-substituted derivatives of this compound, particularly trans-1,2-bis(4-hydroxyphenyl)cyclopropane, serve as crucial monomers for integration into various high-performance polymers. researchgate.netresearchgate.netacs.org These monomers can be incorporated into polymer backbones through solution polycondensation reactions. researchgate.netresearchgate.net

High molecular weight poly(ether sulfone)s, polyformals, and polyesters have been successfully synthesized using trans-1,2-bis(4-hydroxyphenyl)cyclopropane as a monomer. researchgate.netresearchgate.netacs.org For instance, the synthesis of poly(ether sulfone)s is achieved by reacting trans-1,2-bis(4-hydroxyphenyl)cyclopropane with 4,4'-difluorodiphenyl sulfone in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of potassium carbonate. acs.org The this compound moiety remains stable under these polymerization conditions. acs.org

The incorporation of the this compound unit into the polymer chain introduces a site for potential cross-linking at elevated temperatures. researchgate.netacs.org This allows for the production of linear, processable polymers that can be subsequently cured to form insoluble, cross-linked networks, enhancing their thermal and mechanical properties. researchgate.netacs.org

The table below provides examples of polymers synthesized using this compound derivatives.

| Polymer Type | Monomer(s) | Key Features |

| Poly(ether sulfone) | trans-1,2-bis(4-hydroxyphenyl)cyclopropane, 4,4'-difluorodiphenyl sulfone | High molecular weight, thermally cross-linkable |

| Polyformal | trans-1,2-bis(4-hydroxyphenyl)cyclopropane, Dichloromethane | Cross-linkable upon heating |

| Polyester | trans-1,2-bis(4-hydroxyphenyl)cyclopropane, Terephthaloyl chloride | Potential for high-performance materials |

| Crosslinkable Poly(phenylene oxide)s | Phenols containing pendent this compound groups | Oxidative polymerization, cross-linkable |

Stereochemical Investigations of 1,2 Diphenylcyclopropane

Isomeric Forms of 1,2-Diphenylcyclopropane: cis and trans Isomers

This compound exists as two primary geometric isomers: cis and trans. nist.govnist.govnih.gov In the cis isomer, the two phenyl groups are positioned on the same side of the cyclopropane (B1198618) ring. nist.govnist.gov This isomer is achiral, possessing a plane of symmetry. In contrast, the trans isomer has the phenyl groups on opposite sides of the ring, which results in a chiral molecule that exists as a pair of enantiomers: (+)-(1S,2S) and (-)-(1R,2R). nist.govoup.com

The synthesis of this compound, for instance by refluxing the hydrazone of chalcone (B49325) in diethylene glycol, typically yields a mixture of both cis and trans isomers. amazonaws.com These isomers can then be separated using techniques like fractional distillation under reduced pressure, followed by column chromatography. amazonaws.com The fundamental structural difference between these isomers dictates their distinct physical properties and reactivity, particularly in stereoselective reactions. The isomerization between the cis and trans forms, often induced photochemically, is a key reaction studied to understand reaction mechanisms and asymmetric induction. nsf.govcdnsciencepub.com The thermal racemization of trans-1,2-diphenylcyclopropane has been observed to be faster than its isomerization to the cis form, which supports the involvement of a trimethylene intermediate. cdnsciencepub.com

Chiral Discrimination and Resolution Techniques

The resolution of the racemic trans-1,2-diphenylcyclopropane into its individual enantiomers is crucial for many stereochemical studies. Chromatographic methods have proven to be particularly effective for this purpose.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantioseparation of trans-1,2-diphenylcyclopropane and its derivatives. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high chiral recognition capabilities for a wide array of racemic compounds, including trans-1,2-diphenylcyclopropane. oup.com

Specifically, cellulose tris(3,5-dimethylphenylcarbamate), known as CTPC, has been used to study the chiral recognition mechanism. oup.com Computational models have been developed to understand the interactions between CSPs like CTPC and analytes such as trans-1,2-diphenylcyclopropane to elucidate the basis of enantioseparation. nih.gov The Whelk-O1 chiral stationary phase is another commercially available CSP that has been successfully used to resolve racemates like this compound. queensu.ca The effectiveness of these separations depends on factors like the specific polysaccharide derivative used, the substituents on the phenylcarbamate moieties, and the mobile phase composition. oup.commdpi.com

Table 1: Examples of Chiral Stationary Phases Used for Cyclopropane Derivatives This table is interactive. You can sort and filter the data.

| Chiral Stationary Phase (CSP) | Analyte Type | Observation | Reference |

|---|---|---|---|

| Polysaccharide Derivatives | trans-1,2-Diphenylcyclopropane | Effective for resolving a wide range of racemates. | oup.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) (CTPC) | trans-1,2-Diphenylcyclopropane | Used in mechanistic studies of chiral recognition. | oup.comnih.gov |

| Whelk-O1 | This compound | Successfully resolves various racemates. | queensu.ca |

| Cellulose and Amylose Phenylcarbamates | General Racemates | Chiral recognition ability is influenced by substituents on the phenyl groups. | oup.com |

Asymmetric Induction in Reactions of this compound

Asymmetric induction in reactions involving this compound is a significant area of research, aiming to control the stereochemical outcome of a reaction to favor the formation of one specific enantiomer. This is often achieved through the use of chiral catalysts or sensitizers.

The design of chiral catalysts and sensitizers is paramount for achieving high enantioselectivity. caltech.edu In the context of this compound, this has been most notably explored in photochemical reactions. The fundamental principle involves a chiral agent that interacts with the substrate in a way that lowers the activation energy for the pathway leading to one enantiomer over the other.

The geometric isomerization of cis-1,2-diphenylcyclopropane (B73508) to its chiral trans form via triplet-state photosensitization is a classic example of asymmetric induction. core.ac.uk In this process, a chiral sensitizer (B1316253) absorbs light and transfers its triplet energy to the cis-1,2-diphenylcyclopropane molecule. This energy transfer leads to the formation of a diradical intermediate, which can then close to form either the (+)-(1S,2S) or (-)-(1R,2R) trans isomer.

The first successful, albeit modest, enantioselective version of this reaction was reported by Hammond and Cole, who used a chiral naphthalene (B1677914) sensitizer to achieve an enantiomeric excess (e.e.) of 7% for the trans isomer. rsc.orgnih.gov Later studies employed optically active aromatic esters as chiral photosensitizers, which enhanced the optical yield to as high as 10% e.e. oup.com Research using (-)-tetramenthyl 1,2,4,5-benzenetetracarboxylate as a sensitizer demonstrated that the product's chirality could even be inverted by changing the polarity of the solvent. oup.com

Table 2: Enantiodifferentiating Photoisomerization of cis-1,2-Diphenylcyclopropane This table is interactive. You can sort and filter the data.

| Chiral Sensitizer | Solvent | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| (-)-Tetramenthyl 1,2,4,5-benzenetetracarboxylate | Pentane | (+)-(1S,2S)-1t | 10.4% | oup.com |

| (-)-Tetramenthyl 1,2,4,5-benzenetetracarboxylate | Acetonitrile | (+)-(1S,2S)-1t | 2.8% | oup.com |

| (-)-Tetrabornyl 1,2,4,5-benzenetetracarboxylate | Pentane | (+)-(1S,2S)-1t | 3.8% | oup.com |

| (-)-Tetrabornyl 1,2,4,5-benzenetetracarboxylate | Acetonitrile | (-)-(1R,2R)-1t | 2.4% | oup.com |

| Chiral Naphthalene Derivative | Not specified | trans-1,2-Diphenylcyclopropane | 6.7% | core.ac.uk |

Chiral Catalyst and Sensitizer Design for Enantioselective Processes

Chiral Aluminum-Salen Complexes in Deracemization

More recently, chiral aluminum-salen complexes have emerged as highly effective photocatalysts for the deracemization of cyclopropanes. researchgate.netnih.gov Deracemization is a process where a racemic mixture is converted into an enantioenriched or enantiopure sample. In this method, irradiation of the chiral Al-salen complex with visible light (e.g., 400 nm) allows it to catalytically convert a racemic cyclopropyl (B3062369) ketone into a single, enantioenriched product. researchgate.netnih.gov

This process circumvents the need for specific, tailored recognition motifs between the catalyst and the substrate. nih.gov The mechanism involves substrate coordination to the aluminum center, followed by excitation of the ligand and subsequent electron transfer within the chiral environment of the complex. researchgate.netnih.gov This strategy has achieved high enantiomeric ratios, up to 98:2 e.r. for certain cyclopropyl ketones, demonstrating the power of using well-defined, privileged chiral catalysts in excited-state processes. nih.govresearchgate.net

Influence of Confined Chiral Environments

The stereochemical outcome of chemical reactions can be significantly influenced by the spatial constraints of the reaction environment. Confined chiral environments, such as the nanocavities of zeolites and the molecular pockets of cyclodextrins, can impose geometric restrictions on guest molecules, thereby directing the stereoselectivity of their transformations. This section explores the impact of these unique environments on the stereochemical investigations of this compound.

Zeolite-Mediated Stereoselective Transformations

Zeolites, with their well-defined and rigid porous structures, serve as microreactors that can control the stereochemical course of photochemical reactions. The photoisomerization of cis-1,2-diphenylcyclopropane to its chiral trans-isomer within the confines of zeolite supercages has been a subject of significant investigation. mdpi.com

The achiral cis-1,2-diphenylcyclopropane can be converted to the chiral trans-isomer through both direct and triplet-sensitized irradiation. mdpi.com When this reaction is carried out within chirally-modified Y-type zeolites, a degree of enantioselectivity is observed. mdpi.com For instance, the photoisomerization of derivatives of 2β,3β-diphenylcyclopropane-1α-carboxylic acid within zeolites has yielded enantiomeric excesses (ee) as high as 20% and diastereomeric excesses (de) up to 55%. acs.orgnih.gov These values, while not quantitative, are notably higher than those achieved in solution, which are typically around 10% ee. acs.orgnih.gov This enhancement is attributed to the combined effects of the confined space and the presence of cations within the zeolite framework. rsc.orgubc.caresearchgate.net

The effectiveness of a chiral auxiliary attached to the this compound molecule is also significantly enhanced within the zeolite's confined space. rsc.orgubc.ca Diastereomeric excesses as high as 90% have been achieved in the photoisomerization of certain derivatives within zeolites, a remarkable improvement from the zero diastereoselectivity observed in solution. mdpi.com This highlights the powerful role of the zeolite environment in amplifying the effects of a chiral auxiliary. mdpi.comrsc.orgubc.ca

It is important to note that the parent cis-1,2-diphenylcyclopropane itself does not undergo cis-to-trans isomerization within zeolites due to a specific binding interaction with the cations present, which will be discussed in a later section. acs.orgnih.gov However, the study of its derivatives has provided valuable insights into the potential of zeolites as media for stereoselective transformations. acs.orgnih.gov

Table 1: Zeolite-Mediated Stereoselective Photoisomerization of this compound Derivatives

| Substrate | Chiral Environment | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Derivatives of 2β,3β-diphenylcyclopropane-1α-carboxylic acid | Y-Zeolites | Up to 20% | Up to 55% | acs.orgnih.gov |

| This compound derivatives with chiral auxiliary | Alkali ion-exchanged Y-zeolites | - | Up to 90% | mdpi.comrsc.orgubc.ca |

Cyclodextrin-Assisted Asymmetric Induction

Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, providing a chiral microenvironment for chemical reactions. core.ac.uk The photoisomerization of cis-1,2-diphenylcyclopropane and its derivatives within β-cyclodextrin (β-CD) has been shown to induce asymmetry in the resulting trans-isomers. core.ac.ukresearchgate.net

When the achiral cis-1,2-diphenylcyclopropane is irradiated within a β-CD host, the resulting trans-isomer is enriched in one of its enantiomers. researchgate.net Similarly, the photoisomerization of derivatives of cis-diphenylcyclopropane-1-carboxylic acid within β-CD also leads to optically active trans products. core.ac.uk While the enantiomeric and diastereomeric excesses are generally modest, they are mechanistically significant. researchgate.net For example, triplet-sensitized photoisomerization of a solid complex of cis-1,2-diphenylcyclopropane and β-CD has yielded the trans-isomer with a 13% enantiomeric excess. researchgate.net For derivatives, diastereomeric excesses in the range of 28-30% have been observed. asapglobe.com

The underlying principle for this asymmetric induction is the selective inclusion of one of the optical isomers of the trans-product by the chiral β-CD cavity. core.ac.uk This selective binding favors the formation of the more stably included enantiomer or diastereomer. core.ac.ukresearchgate.net The formation of 1:1 or 10:1 complexes between the guest molecules and β-CD has been confirmed through various analytical techniques, including UV spectroscopy, X-ray powder diffraction, and solid-state NMR. core.ac.uk

Table 2: Cyclodextrin-Mediated Asymmetric Photoisomerization of this compound and its Derivatives

| Substrate | Host | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| cis-1,2-Diphenylcyclopropane | β-Cyclodextrin | 13% | - | researchgate.net |

| Derivatives of cis-diphenylcyclopropane-1-carboxylic acid | β-Cyclodextrin | - | 28-30% | asapglobe.com |

Role of Cation-Guest Binding in Zeolites

The cations present within the zeolite framework play a crucial role in controlling the excited-state chemistry of guest molecules like this compound. acs.orgnih.gov In the case of the parent cis-1,2-diphenylcyclopropane, the cation within the zeolite supercage binds to the two phenyl rings in a sandwich-type arrangement. acs.orgnih.gov This strong cation-π interaction effectively locks the molecule in its cis configuration, preventing its isomerization to the trans form upon photoexcitation. acs.orgnih.govacs.org

This inhibitory effect of cation binding is specific to the parent compound. When functional groups such as esters or amides are introduced, as in the derivatives of 2β,3β-diphenylcyclopropane-1α-carboxylic acid, the cation preferentially binds to the carbonyl group of these substituents. acs.orgnih.govasapglobe.com This alternative binding mode leaves the diphenylcyclopropane core free to undergo cis-trans isomerization. acs.orgnih.gov

Computational studies using density functional theory (DFT) have been instrumental in rationalizing these observed photochemical behaviors. acs.orgnih.gov The calculations confirm that the cation-guest binding energies and geometries dictate the reaction pathway. acs.orgnih.gov The interaction of the cation with the cis-isomer creates a barrier for rotation in the excited state, thus inhibiting isomerization. acs.org The removal of the cation from this "diphenyl bowl" by introducing a more strongly coordinating functional group allows the isomerization to proceed. acs.org

The nature of the cation itself also influences the degree of asymmetric induction in the photoisomerization of derivatives. rsc.orgubc.ca Alkali ion-exchanged Y-zeolites have been shown to significantly enhance the asymmetric induction, highlighting the importance of the specific cation-guest interactions in the stereochemical outcome. rsc.orgubc.caresearchgate.net

Reactivity and Mechanistic Studies of 1,2 Diphenylcyclopropane

Ring-Opening Reactions and Functionalization of 1,2-Diphenylcyclopropane

The strained three-membered ring of this compound makes it susceptible to a variety of ring-opening reactions, which can be initiated by thermal, photochemical, or electrochemical methods. These reactions lead to the formation of functionalized acyclic compounds and are often mechanistically complex, involving various reactive intermediates.

Thermal Ring Opening Processes

Thermal activation of cyclopropane (B1198618) derivatives can lead to the cleavage of the strained C-C bonds. In the case of this compound, heating can induce homolytic cleavage of a carbon-carbon bond, leading to the formation of a 1,3-biradical intermediate. This biradical can then undergo further reactions, including isomerization and rearrangement. For instance, the thermal decomposition of related cyclopropane structures can proceed through a biradical intermediate, which subsequently converts to more stable alkene products. researchgate.net The stability of the resulting radical species, such as resonance-stabilized benzylic radicals, plays a crucial role in dictating the reaction pathway and the final products formed. stackexchange.com

Photochemical Ring Opening

Photochemical methods provide an alternative pathway for the ring opening of this compound. Upon irradiation, particularly with visible light in the presence of a photosensitizer, this compound can undergo geometric isomerization between its cis and trans forms. acs.org This process is believed to occur through a triplet excited state, which leads to the cleavage of a C-C bond to form a 1,3-biradical intermediate. researchgate.net This intermediate can then reclose to form either the cis or trans isomer. acs.org

The efficiency and outcome of the photochemical ring-opening can be influenced by the reaction medium. For example, when included within the cavities of Y zeolites, the photochemical behavior of this compound derivatives is controlled by the cations present within the zeolite. nih.gov In the parent this compound, the cation can bind to the two phenyl rings, which can inhibit cis-to-trans isomerization. nih.gov

Electrochemical C-C Bond Cleavage and Functionalization

Electrochemical methods offer a powerful tool for the cleavage of the C-C bond in arylcyclopropanes, including this compound, under mild, catalyst-free, and external-oxidant-free conditions. nih.gov This approach allows for the selective functionalization of the resulting open-chain structure.

Electrochemical oxidation of arylcyclopropanes at the anode generates an arylcyclopropane radical cation. nih.govresearchgate.net This radical cation is a key intermediate that undergoes C-C bond cleavage. The cleavage of the most substituted cyclopropane C-C bond is highly regioselective. rsc.org The resulting open-chain intermediate can then be trapped by various nucleophiles, leading to the formation of 1,3-difunctionalized molecules. nih.govnih.gov By strategically choosing the nucleophiles, a variety of functional groups can be introduced, including 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation with high chemo- and regioselectivity. nih.gov For instance, the electrochemical reaction of arylcyclopropanes using Et3N·3HF as a reagent can lead to 1,3-difluorinated compounds. researchgate.netmdpi.com

Table 1: Examples of Electrochemical 1,3-Difunctionalization of Arylcyclopropanes This is an interactive table. You can sort and filter the data.

| Starting Material | Nucleophile(s) | Product Type | Reference |

|---|---|---|---|

| Arylcyclopropane | Et3N·3HF | 1,3-Difluorination | nih.gov |

| Arylcyclopropane | H2O, MeCN | 1,3-Oxyfluorination | nih.gov |

| Arylcyclopropane | H2O, AcOH | 1,3-Dioxygenation | nih.gov |

| trans-1,2-Diphenylcyclopropane | F- source | 1,3-Difluorination | rsc.org |

Rhodium(II)-catalyzed reactions of aryl cyclopropanes can lead to β-amino ketones through an oxo-amination process. researchgate.net In this transformation, water serves as the oxygen source and N-fluorobis(benzenesulfonamide) can be used as a commercially available nitrogen source. researchgate.net This method demonstrates good substrate tolerance under mild conditions. researchgate.net

Intermediates in Ring Opening (e.g., Radical Cations, Benzyl (B1604629) Radicals, Benzyl Carboniums)

The ring-opening reactions of this compound proceed through a series of reactive intermediates. The nature of these intermediates depends on the method used to initiate the reaction.

Radical Cations : In electrochemical oxidations, the initial step is the formation of an arylcyclopropane radical cation through a single electron transfer at the anode. nih.govresearchgate.netrsc.org This radical cation is a key intermediate that weakens the C-C bond, leading to its cleavage. researchgate.net

Benzyl Radicals : Following the initial C-C bond cleavage, particularly in radical-mediated processes, benzyl radicals are often formed. stackexchange.comnih.gov The high stability of the benzyl radical, due to resonance delocalization of the unpaired electron over the phenyl ring, makes its formation a favorable pathway. stackexchange.com The α-cyclopropylbenzyl radical can undergo a reversible ring-opening to form the 4-phenylbut-3-enyl radical. researchgate.net

Benzyl Carboniums : In the presence of strong acids or under electrochemical conditions following C-C bond cleavage, benzyl carboniums (carbocations) can be generated. nih.govresearchgate.net Mechanistic studies have shown that after the formation of the arylcyclopropane radical cation, a benzyl carbonium is subsequently generated as a key intermediate in electrochemical 1,3-difunctionalization reactions. nih.govresearchgate.net This electrophilic species is then susceptible to attack by nucleophiles.

Isomerization Pathways of this compound

The reactivity of this compound is largely characterized by its various isomerization pathways, which can be induced by either light (photochemical) or heat (thermal). These transformations involve the interconversion between its geometric isomers (cis and trans) and, in the case of the chiral trans isomer, its enantiomers.

Geometric Photoisomerization (cis-trans)

The interconversion between cis- and trans-1,2-diphenylcyclopropane can be efficiently achieved through photochemical methods. The specific mechanism of isomerization, however, depends on the method of excitation, primarily distinguished by whether the molecule is excited directly or indirectly via a photosensitizer.

Triplet-sensitized isomerization is a common method for achieving cis-trans isomerization. In this process, a sensitizer (B1316253) molecule absorbs the incident light and, after intersystem crossing to its triplet state, transfers this triplet energy to a this compound molecule. This energy transfer populates the triplet excited state of the cyclopropane.

The primary mechanistic step following triplet excitation is the cleavage of the carbon-carbon bond between the two phenyl-substituted carbons (the C1-C2 bond). researchgate.net This homolytic cleavage results in the formation of a 1,3-biradical intermediate. Within this biradical state, rotation can occur around the remaining carbon-carbon single bonds. Subsequent ring closure of this intermediate can form either the cis or trans isomer, facilitating the isomerization process.

Studies using various naphthalene (B1677914) derivatives as sensitizers have shown that the efficiency of isomerization is dependent on the specific sensitizer used. While initially believed to proceed exclusively via triplet energy transfer, later work suggested that the process with naphthalene sensitizers involves an interaction between the singlet excited states of the naphthalenes and the cyclopropane, possibly through an exciplex. nih.gov

Table 1: Quantum Yield of Sensitized Isomerization of cis-1,2-Diphenylcyclopropane (B73508) (0.25 M in degassed benzene) using various naphthalene sensitizers. Data sourced from nih.gov.

When this compound is irradiated directly with light of an appropriate wavelength, it is promoted to an excited singlet state. Isomerization from the excited singlet state can occur; however, this pathway is often accompanied by competing side reactions. researchgate.net Consequently, prolonged direct irradiation can lead to the degradation and loss of the this compound starting material, making this method less synthetically useful for clean isomerization compared to triplet sensitization. researchgate.net

The environment in which photoisomerization is conducted can have a profound impact on the reaction's outcome. The use of constrained media, such as zeolites, can dramatically alter the photochemical behavior of this compound.

In studies where cis-1,2-diphenylcyclopropane was included within Y zeolites, the expected cis-to-trans isomerization upon irradiation was prevented. This inhibition is attributed to the interaction between the cations present within the zeolite cavities and the guest molecule. The cation binds to the two phenyl rings in a "sandwich-type" arrangement, which restricts the rotational motion necessary for isomerization to occur after excitation.

Interestingly, this effect is highly specific to the binding site. When derivatives such as esters of 2β,3β-diphenylcyclopropane-1α-carboxylic acid are studied in the same zeolite medium, the cation preferentially binds to the carbonyl group. This mode of binding does not restrict the rotation of the phenyl groups, and thus the cis-trans isomerization process is not inhibited.

Table 2: Influence of Cation-Guest Binding within Y Zeolites on the Photoisomerization of this compound and its Derivatives.

Photochemical Deracemization

Photochemical deracemization is a process that converts a racemic mixture (a 50:50 mixture of two enantiomers) into an enantiomerically enriched sample. For this compound, this typically involves the asymmetric cis-to-trans isomerization using a chiral photosensitizer. The optically inactive cis isomer can be transformed into the chiral trans isomer with a slight preference for one enantiomer over the other.

This area of research has been central to the development of asymmetric organic photochemistry. researchgate.net Early work by Hammond and Cole demonstrated this principle, achieving an enantiomeric excess (ee) of 6.7%. Subsequent investigations by other research groups have improved this, with the highest reported ee for this specific transformation reaching 10%. researchgate.net The mechanism relies on the chiral sensitizer forming a transient diastereomeric complex with the substrate, which influences the pathway of the photochemical reaction to favor the formation of one enantiomer of the product.

Thermally Induced Racemization and Isomerization

In the absence of light, thermal energy can also be used to overcome the activation barrier for the isomerization of this compound. Both geometric (cis-trans) isomerization and racemization of the trans isomer can occur at elevated temperatures.

The accepted mechanism for these thermal processes involves the homolytic cleavage of one of the carbon-carbon bonds within the cyclopropane ring to form a 1,3-diradical intermediate, similar to the intermediate in the triplet-sensitized photochemical pathway. The presence of the two phenyl groups helps to stabilize this diradical species through resonance. Once the ring has opened to this diradical, there is free rotation around the now single C-C bonds. This rotation allows for the interconversion between conformations that, upon ring closure, can lead to either the cis or the trans geometric isomer. Furthermore, for a given enantiomer of the trans isomer, this process of ring-opening, bond rotation, and ring-closure can lead to the formation of the opposite enantiomer, resulting in racemization. Studies on closely related substituted cyclopropanes support this diradical mechanism as the pathway for both thermal geometric isomerization and racemization.

Trimethylene Intermediate Hypothesis

The thermal isomerization of cyclopropanes, including the cis-trans isomerization and racemization of this compound, is a classic subject of mechanistic inquiry. The trimethylene (or 1,3-diradical) intermediate hypothesis is a cornerstone in explaining these transformations. This hypothesis posits that the thermal activation of a cyclopropane derivative leads to the homolytic cleavage of one of the carbon-carbon bonds in the three-membered ring. This ring-opening process generates a short-lived, flexible trimethylene diradical.

For this compound, this intermediate allows for rotation around the remaining carbon-carbon single bonds. Subsequent re-closure of the ring can then lead to either the starting isomer or its stereoisomer. Crucial evidence supporting this mechanism comes from kinetic studies. It has been observed that the rate of racemization of optically active trans-(-)-1,2-diphenylcyclopropane is faster than the rate of its isomerization to the cis isomer. wikipedia.org This finding is consistent with a trimethylene intermediate, where rotation around one C-C bond can lead to racemization, while rotation around a different C-C bond is required for cis-trans isomerization, with the former process being kinetically favored. The phenyl groups stabilize the resulting radical centers, making this pathway more accessible compared to non-aryl-substituted cyclopropanes.

Electron Transfer Processes and Radical Ion Chemistry

The introduction of phenyl groups on the cyclopropane ring significantly influences its electronic properties, making it susceptible to electron transfer processes, which opens up a rich field of radical ion chemistry.

The radical cation of this compound can be readily generated through photoinduced electron transfer (PET). In this process, a photosensitizer absorbs light and, in its excited state, accepts an electron from the this compound molecule. chemeo.com The stability and subsequent reactions of the resulting radical cation have been extensively studied, notably using techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP). CIDNP studies allow for the detection of nuclear spin state populations that are far from thermal equilibrium, providing insight into the transient radical species and the mechanisms of their formation and decay. nih.govresearchgate.net

Once formed, the this compound radical cation is a highly reactive species. A key reaction pathway is the cleavage of a C-C bond within the three-membered ring. This ring-opening is facile due to the relief of ring strain and the formation of a stabilized 1,3-radical cation. The positive charge and the unpaired electron in this open-chain species are delocalized over the π-systems of the phenyl groups. The reactivity of these radical cations can include reactions with nucleophiles or further rearrangement processes. researchgate.netnih.gov The specific pathway taken often depends on the reaction conditions and the presence of other reagents.

Following the initial photoinduced electron transfer that forms the radical ion pair (comprising the this compound radical cation and the sensitizer radical anion), a crucial competing process is back electron transfer (BET). In this process, the electron is transferred from the sensitizer radical anion back to the this compound radical cation, regenerating the neutral ground-state molecules. masterorganicchemistry.com

BET can be a highly efficient process and can significantly reduce the quantum yield of any subsequent chemical reactions of the radical cation. The rate of BET is governed by Marcus theory and depends on factors such as the distance between the ions in the radical ion pair, the solvent polarity, and the free energy change of the reaction. For productive chemistry to occur from the radical cation, such as isomerization or reaction with a nucleophile, these processes must compete kinetically with the rapid BET. In some systems, BET is the dominant pathway, leading primarily to the deactivation of the excited state and regeneration of the starting materials.

The choice of photosensitizer is critical as it directly influences the efficiency of radical cation formation and the subsequent reaction pathways. The sensitizer's properties, such as its excitation energy, reduction potential, and the lifetime of its excited state, determine whether electron transfer is feasible and efficient.

Different sensitizers can lead to distinct chemical outcomes. For instance, the naphthalene-sensitized photoisomerization of 1,2-diarylcyclopropanes proceeds via an electron transfer mechanism where charge transfer from the cyclopropane to the excited sensitizer is a key step. wikipedia.org The use of quinones as triplet sensitizers in reactions with phenylcyclopropane can lead to the formation of cycloadducts through triplet ion pair intermediates.

Furthermore, the use of chiral sensitizers can introduce stereocontrol into the reaction. For example, chiral ketones have been employed as sensitizers for the isomerization and deracemization of this compound, indicating that the interaction within the transient radical ion pair can be stereochemically significant. The identity of the sensitizer thus provides a powerful tool to control not only whether a reaction occurs but also the nature and stereochemistry of the products formed.

| Sensitizer | Sensitizer Type | Observed Outcome with Arylcyclopropanes | Reference |

|---|---|---|---|

| Naphthalene | Singlet/Triplet Aromatic Hydrocarbon | Cis-Trans Isomerization | wikipedia.org |

| Quinones | Triplet Ketone | Cycloadduct Formation | |

| Chiral Ketones | Chiral Triplet Ketone | Isomerization and Deracemization |

Cycloaddition Reactions (General)

Cycloaddition reactions are powerful transformations in organic synthesis for the construction of cyclic compounds. These reactions involve the combination of two or more unsaturated molecules or fragments to form a new ring. Common examples include the [4+2] Diels-Alder reaction and [3+2] dipolar cycloadditions. wikipedia.org

The direct participation of the intact this compound ring in concerted cycloaddition reactions is not a prominent feature of its chemistry. The high stability of the cyclopropane ring, despite its inherent strain, means it does not typically behave as a π-system component (like a diene or dipolarophile) in these reactions.

However, intermediates derived from the ring-opening of this compound can readily engage in cycloadditions. As discussed previously, thermal or photochemical activation can lead to the formation of a 1,3-diradical (trimethylene) intermediate. This diradical species can, in principle, be trapped by a suitable reactant in a stepwise cycloaddition process. For example, the 1,3-diradical could react with an olefin to form a five-membered ring. While specific examples for this compound are not extensively documented in this context, the cycloaddition reactions of related donor-acceptor cyclopropanes, which proceed through ring-opened zwitterionic intermediates, are well-established, highlighting the feasibility of such pathways. researchgate.net Therefore, while this compound itself is generally unreactive as a direct partner in cycloadditions, its ring-opened isomers are potential reactive intermediates for such transformations.

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone for interpreting and predicting the chemical behavior of this compound. These theoretical approaches provide a molecular-level understanding that is often inaccessible through experimental means alone.

Theoretical studies have been crucial in elucidating the reaction pathways of this compound. Computational models are used to map out potential mechanisms, such as the light-induced geometric isomerization. For instance, in the presence of a chiral ketone sensitizer, the isomerization and deracemization of this compound are proposed to occur via triplet energy transfer. This process involves the formation of short-lived, high-energy intermediates, such as 1,4-diradicals, whose existence and role are substantiated through computational analysis researchgate.net.

Research has also explored the divergent reactivity of donor-acceptor (D-A) cyclopropanes, which share the core cyclopropane structure. Depending on the reaction conditions, these compounds can undergo either ring-opening or decyanation, and theoretical models help rationalize why a specific pathway is favored under certain conditions mdpi.com.

A significant focus of computational work has been on the energy landscapes of this compound isomerization. A key finding is that the parent cis-1,2-diphenylcyclopropane fails to isomerize to its trans form when confined within Y zeolites. acs.orgnih.gov Computational calculations of the energy profiles explain this observation by revealing a high activation barrier for the cis-trans conversion under these specific conditions. The binding of cations within the zeolite to the molecule's phenyl rings creates a stable complex that prevents the necessary geometric changes for isomerization acs.orgnih.gov.

In contrast, when functional groups like esters or amides are introduced to the cyclopropane ring, the energetic landscape changes. These derivatives are capable of undergoing cis-trans isomerization because the cation preferentially binds to the carbonyl group, a site that does not restrict the rotation of the phenyl groups required for isomerization acs.orgnih.gov. While specific activation energies for this compound are context-dependent, studies on other strained ring isomerizations, validated by DFT calculations, show that such processes can involve substantial activation barriers, sometimes in the range of 50–70 kcal/mol, which are accessible only under high-temperature conditions nih.govrsc.org.

| Compound | Cation Binding Site | Observed Isomerization | Computational Rationale |

|---|---|---|---|

| This compound (Parent) | Phenyl Rings (Sandwich Complex) | No | Binding mode prevents phenyl group rotation, creating a high activation barrier for isomerization. acs.orgnih.gov |

| Esters of 2,3-diphenylcyclopropane-1-carboxylic acid | Carbonyl Group | Yes | Cation binding at the ester group does not sterically hinder the cis-trans isomerization process. acs.orgnih.gov |

Computational modeling has been instrumental in understanding how this compound engages in chiral recognition and other subtle intermolecular forces. The study of its behavior within zeolites provides a clear example of cation-π interactions. Theoretical calculations have detailed how cations present in the zeolite scaffold interact with the electron-rich phenyl rings of the guest molecule acs.orgnih.gov.

The computed structure of this interaction is a "sandwich-type" arrangement where the cation is bound between the two phenyl rings. This specific binding mode is a key factor in rationalizing the molecule's photochemical behavior and its resistance to isomerization in this constrained medium acs.orgnih.gov. Non-covalent π interactions, including cation-π and π-π stacking, are recognized as crucial elements in molecular recognition and self-assembly, and computational chemistry provides the tools to quantify their strength and geometric preferences nih.gov.

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method that has been extensively applied to study this compound and its derivatives. DFT calculations are employed to determine various properties, including ground-state electronic structures, geometric parameters like bond lengths and angles, and the energies of molecular orbitals mdpi.com.

In the context of this compound research, DFT has been specifically used to:

Compute Cation-Reactant Structures: DFT calculations were vital in determining the geometry of the complex formed between this compound and cations within zeolites, revealing the sandwich-type binding arrangement. This structural information was essential for explaining the observed lack of isomerization acs.orgnih.gov.

Rationalize Photochemical Behavior: By providing insights into the electronic structure and stability of the molecule in its ground and excited states, DFT helps rationalize the observed chemical behavior upon irradiation acs.orgnih.gov.

Investigate Reaction Pathways: DFT is used to calculate the energies of reactants, transition states, and products, allowing researchers to map out the potential energy surface of a reaction and determine the most likely mechanism nih.gov.

| Application Area | Specific Use of DFT | Insight Gained |

|---|---|---|

| Structural Analysis | Calculation of cation-reactant geometries. acs.orgnih.gov | Identified the "sandwich-type" complex responsible for inhibiting isomerization. acs.orgnih.gov |

| Mechanistic Studies | Mapping of potential energy surfaces and transition states. nih.gov | Helps rationalize observed photochemical outcomes and reaction pathways. |

| Electronic Properties | Calculation of molecular orbital energies (HOMO/LUMO). nih.gov | Provides understanding of reactivity and the nature of cation-π interactions. |

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a "movie" of atomic and molecular motion. When studying molecules in constrained media, such as this compound within a zeolite, specialized MD techniques are necessary acs.org.

Constrained MD simulations can be used to sample high-energy states or specific reaction coordinates that would otherwise be inaccessible in a standard simulation. npublications.com In these simulations, a bias or constraint is applied to maintain the system in a particular state, allowing for the calculation of the potential of mean force (PMF) along a reaction pathway, such as an isomerization coordinate npublications.comutp.ac.pa. This approach is well-suited to investigate how the rigid, confined environment of a zeolite cavity affects the conformational dynamics and reactivity of an encapsulated guest molecule like this compound.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

While computational methods provide theoretical predictions, advanced spectroscopic techniques offer the experimental evidence needed to validate these models and provide a complete picture of reaction mechanisms. For complex reactions involving short-lived and elusive intermediates, conventional spectroscopy is often insufficient.

To unequivocally identify reactive intermediates like radicals, carbenes, and other transient species that may be involved in the isomerization or other reactions of this compound, highly sensitive and selective in-situ analysis techniques are required. Methods such as photoionization mass spectrometry using tunable vacuum ultraviolet (VUV) synchrotron radiation and photoelectron photoion coincidence spectroscopy are powerful tools for this purpose rsc.org. These techniques allow for the detection of gas-phase reactive intermediates with isomer selectivity. By measuring the ionization energy, they can provide a unique spectroscopic fingerprint for each species, enabling researchers to distinguish between different isomers and assign the structure of elusive intermediates, thereby providing direct evidence for proposed reaction mechanisms rsc.org.

Advanced Research Applications and Future Directions for 1,2 Diphenylcyclopropane

1,2-Diphenylcyclopropane as a Core Building Block in Complex Organic Synthesis

The cyclopropane (B1198618) motif is a recurring structural element in a wide array of biologically active natural products, including terpenes, alkaloids, and fatty acid metabolites. rsc.orgmarquette.edu The inherent ring strain of the cyclopropane core can be harnessed to drive various chemical transformations, making cyclopropane-containing molecules valuable building blocks in the synthesis of more complex structures. While direct incorporation of the this compound unit into natural products is not extensively documented, its derivatives serve as important precursors and scaffolds for the synthesis of bioactive molecules.

For instance, derivatives of 1-phenylcyclopropane have been utilized in the synthesis of novel carboxamides that exhibit significant antiproliferative activity against human myeloid leukemia cell lines. nih.gov This highlights the potential of the phenylcyclopropane scaffold in medicinal chemistry and drug discovery. The rigid conformation imparted by the cyclopropane ring can be advantageous for achieving specific binding affinities with biological targets.

The general synthetic utility of cyclopropane derivatives is well-established. rsc.orgmarquette.edu They can undergo a variety of ring-opening reactions, cycloadditions, and rearrangements to afford diverse and complex molecular architectures. The phenyl groups in this compound activate the molecule towards certain transformations and provide sites for further functionalization. Research in this area continues to focus on the development of new synthetic methodologies that leverage the unique reactivity of the cyclopropane ring to access novel chemical space. The synthesis of complex molecules often relies on the strategic use of such building blocks to construct key structural features with high efficiency and stereocontrol.

Integration of this compound Moieties in Materials Science

The incorporation of strained ring systems into polymer backbones can lead to materials with novel thermal and mechanical properties. However, the integration of this compound into materials science is a nascent and largely unexplored field of research. While studies have been conducted on polymers containing cyclopropane groups in their macrochains, these have primarily focused on derivatives of polybutadiene (B167195) and have not specifically investigated this compound. researchgate.netresearchgate.net

The potential for this compound to act as a monomer or a modifying agent in polymer synthesis remains an area ripe for investigation. The rigid nature of the diphenylcyclopropane unit could be used to create polymers with increased thermal stability and specific mechanical properties. Furthermore, the phenyl groups offer opportunities for tuning the electronic and photophysical properties of the resulting materials.

Thermally cross-linkable polymers are materials that form a three-dimensional network upon heating, leading to enhanced thermal stability, mechanical strength, and solvent resistance. arxiv.orgnih.gov The development of such materials is crucial for a wide range of applications, from coatings and adhesives to advanced composites.

Currently, there is no specific research available on the use of this compound for the development of thermally cross-linkable polymers. The thermal behavior of polymers containing cyclopropane units has been studied in a general context, but the specific application of this compound as a cross-linking agent has not been reported. researchgate.netresearchgate.net The high ring strain of the cyclopropane ring in this compound could potentially be exploited for thermally induced ring-opening and subsequent cross-linking reactions. This remains a hypothetical application that warrants future investigation.

Fundamental Probes for Photochemical and Mechanistic Studies

This compound and its derivatives have proven to be invaluable tools for fundamental studies in photochemistry and reaction mechanisms. The well-defined stereochemistry of its cis and trans isomers, combined with the chromophoric phenyl groups, allows for detailed investigation of light-induced transformations and the behavior of excited states.

One of the most extensively studied photochemical reactions of this compound is its cis-trans isomerization. nih.gov The mechanism of this isomerization can be influenced by the surrounding environment. For example, when included within the cavities of Y zeolites, the photochemical behavior of this compound derivatives is controlled by cation-guest interactions. In the parent this compound, the cation binds to the two phenyl rings, preventing the cis-to-trans isomerization. nih.gov However, the introduction of ester or amide groups into the molecule alters the binding mode, allowing the isomerization to proceed. nih.gov

These studies within confined media provide valuable insights into how molecular recognition can control reaction pathways. The table below summarizes the observed chiral induction in the photoisomerization of derivatives of 2β,3β-diphenylcyclopropane-1α-carboxylic acid within zeolites, demonstrating the potential for asymmetric transformations in constrained environments.

| System | Medium | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

|---|---|---|---|

| Esters of 2β,3β-diphenylcyclopropane-1α-carboxylic acid | Zeolites | up to 20% | up to 55% |

| Esters of 2β,3β-diphenylcyclopropane-1α-carboxylic acid | Solution | ~10% | Not Reported |

Furthermore, the strained C-C bonds of the cyclopropane ring make it a sensitive probe for mechanistic studies of ring-opening reactions. beilstein-journals.orgnih.gov These reactions can be initiated by thermal, photochemical, or chemical means, and the analysis of the resulting products provides detailed information about the reaction intermediates and transition states. The study of these fundamental processes is crucial for the development of new synthetic methods and for a deeper understanding of chemical reactivity.

Emerging Research Areas and Unexplored Reactivity

While this compound has been the subject of significant fundamental research, several areas of its chemistry remain underexplored, offering exciting opportunities for future investigations.

One of the most prominent unexplored areas is its application in materials science . As highlighted in section 6.2, the potential of this compound as a monomer for the synthesis of novel polymers or as a cross-linking agent remains to be realized. Research into the ring-opening polymerization of this compound could lead to the development of new materials with unique properties.

In the realm of complex organic synthesis , the development of catalytic enantioselective methods for the functionalization of this compound would be highly valuable. While the synthesis of cyclopropane-containing natural products is an active area of research, the specific use of this compound as a chiral building block is not well-established. rsc.orgmarquette.edu New catalytic systems could enable the stereoselective introduction of functional groups, expanding the utility of this scaffold in the synthesis of complex and biologically active molecules.

The photochemical and photophysical properties of this compound could also be further exploited. While its cis-trans isomerization is well-studied, its potential as a photosensitizer or in photoredox catalysis has not been thoroughly investigated. The unique excited-state dynamics of this molecule could be harnessed for novel photochemical transformations.

Finally, the exploration of unusual reactivity under various conditions could uncover new chemical transformations. For example, the behavior of this compound under high pressure, in ionic liquids, or in the presence of novel catalysts could lead to unexpected and synthetically useful reactions. The continued investigation of its radical-mediated ring-opening and cyclization reactions also holds promise for the development of new synthetic methodologies. beilstein-journals.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.